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Compound of Interest

Compound Name:
5-(Piperidin-1-ylmethyl)-2-

furohydrazide

CAS No.: 26095-11-4

Cat. No.: B2661365

Get Quote

Executive Summary
Furohydrazide analogs (N-acylhydrazones derived from furan) represent a "privileged scaffold"

in medicinal chemistry due to their ability to interact with diverse biological targets, including

bacterial urease, quorum sensing receptors (LasR), and tubulin. This guide dissects the

molecular architecture of these compounds, providing a rigorous analysis of their Structure-

Activity Relationship (SAR), synthetic protocols, and mechanistic validation.[1]

The Pharmacophore: Molecular Architecture
The furohydrazide scaffold functions as a versatile ligand, capable of hydrogen bonding and

metal chelation. Its activity is governed by three distinct structural domains:

Region A (The Furan Core): A lipophilic, five-membered aromatic ring acting as a bioisostere

for phenyl or thiophene rings. The oxygen atom acts as a weak hydrogen bond acceptor.

Region B (The Hydrazide/Hydrazone Linker): The -CO-NH-N= spacer. This is the "business

end" for metal chelation (e.g., Nickel in urease) and hydrogen bonding with active site
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residues (e.g., Serine, Histidine).

Region C (The Terminal Aryl/Alkyl Group): Determines the electronic environment and steric

fit within the target binding pocket.

Synthetic Workflow & Protocol
The synthesis of furohydrazide analogs typically follows a convergent pathway, starting from

furan-2-carboxylic acid or its ester.

Experimental Protocol: Synthesis of N-Acylhydrazone
Furan Derivatives
Standard Operating Procedure (SOP) for Bench Scientists

Phase 1: Formation of Furan-2-carbohydrazide

Reagents: Ethyl furan-2-carboxylate (0.01 mol), Hydrazine hydrate (99%, 0.05 mol),

Absolute Ethanol (20 mL).

Procedure:

Dissolve the ester in absolute ethanol in a round-bottom flask.

Add hydrazine hydrate dropwise with constant stirring.

Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (System: Methanol/Chloroform

1:9).

Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water. The

solid hydrazide precipitates.

Purification: Filter, wash with cold ethanol, and recrystallize from ethanol to yield needle-

like crystals (Yield >80%).

Phase 2: Condensation (Schiff Base Formation)
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Reagents: Furan-2-carbohydrazide (0.01 mol), Substituted Aromatic Aldehyde (0.01 mol),

Glacial Acetic Acid (Catalytic, 2-3 drops), Ethanol (25 mL).

Procedure:

Mix the hydrazide and the appropriate aldehyde in ethanol.

Add catalytic acetic acid.

Reflux for 3–5 hours.

Work-up: Cool to allow precipitation. Filter the solid product.

Purification: Recrystallize from ethanol/DMF mixtures.

Visualization: Synthetic Pathway

Fig 1. Convergent synthesis of furohydrazide analogs via hydrazinolysis and condensation.
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Structure-Activity Relationship (SAR) Analysis
The biological potency of furohydrazide analogs is highly sensitive to electronic and steric

modifications.

The Furan Ring (C5 Substitution)
Modifications at the 5-position of the furan ring significantly alter potency:

5-Nitro Group (

): drastically enhances antibacterial activity (e.g., against E. coli and S. aureus). The nitro
group is reducible by bacterial nitroreductases, generating toxic radical species.

5-Phenyl/Aryl: Increases lipophilicity (
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), improving membrane permeability. However, if the group is too bulky, it may clash with the
narrow active site of enzymes like urease.

Unsubstituted: Generally shows lower potency compared to 5-substituted analogs, indicating

that hydrophobic interactions at this position are crucial for binding affinity.

The Linker Region (-CO-NH-N=)
This region is the pharmacophoric core for Urease Inhibition.

Mechanism: The carbonyl oxygen and the azomethine nitrogen act as a bidentate ligand.

Interaction: They chelate the two Nickel (

) ions in the urease active site, preventing urea hydrolysis.

Substitution: Methylation of the amide nitrogen (

) usually abolishes activity, confirming the necessity of the NH proton for hydrogen bonding
with active site residues (e.g., His320 in Jack Bean urease).

The Terminal Aryl Ring (Electronic Effects)
The electronic nature of the aldehyde-derived ring modulates activity via Hammett substituent

constants (

).
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Substituent (R) Electronic Effect
Biological Impact
(General)

4-NO2, 4-Cl Electron Withdrawing (EWG)

Increased Potency. Increases

the acidity of the -NH- proton,

strengthening H-bonds with

enzyme targets.

4-OH, 3,4-di-OH Electron Donating (EDG)

Antioxidant/Radical

Scavenging. Essential for dual-

action compounds (anti-

inflammatory + antimicrobial).

4-OCH3 Weak EDG

Variable. Often decreases

urease inhibition compared to

EWGs but may improve

solubility.

Bulky (Naphthyl) Steric Hindrance

Decreased Activity. often leads

to steric clash in the binding

pocket of LasR (Quorum

sensing).

Visualization: SAR Logic Map

Fig 2. Structural determinants of biological activity in furohydrazide analogs.
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Click to download full resolution via product page

Mechanistic Insights & Biological Validation[1][2]
Urease Inhibition (Anti-H.[1][3] pylori)
Furohydrazides act as mixed-type inhibitors of urease.

Binding Mode: The hydrazide motif coordinates with the bi-nickel center.

Key Interaction: The furan oxygen often forms a water-mediated H-bond with the active site

flap, stabilizing the closed (inactive) conformation.

Data Benchmark: Potent analogs often exhibit

values in the range of 10–50

, comparable to the standard Acetohydroxamic Acid (AHA).

Quorum Sensing Inhibition (Anti-Biofilm)
Recent studies indicate these analogs target the LasR receptor in Pseudomonas aeruginosa.

Mechanism: They mimic the N-acyl homoserine lactone (AHL) signaling molecules. The

furan ring occupies the hydrophobic pocket usually reserved for the AHL fatty acid tail, while

the hydrazide mimics the lactone headgroup.

Outcome: Disruption of biofilm formation without killing the bacteria (reducing evolutionary

pressure for resistance).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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